N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1797190-40-9
VCID: VC4598306
InChI: InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20)
SMILES: COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Molecular Formula: C15H16N2O4S2
Molecular Weight: 352.42

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

CAS No.: 1797190-40-9

Cat. No.: VC4598306

Molecular Formula: C15H16N2O4S2

Molecular Weight: 352.42

* For research use only. Not for human or veterinary use.

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide - 1797190-40-9

Specification

CAS No. 1797190-40-9
Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
IUPAC Name N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Standard InChI InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20)
Standard InChI Key ZSEGVZKZVMKCMO-UHFFFAOYSA-N
SMILES COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2

Introduction

Overview of the Compound

This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group (-CONH-) attached to two distinct substituents. The structure includes:

  • A methoxyethyl group.

  • A thiophene-based moiety with a carbonyl group.

Chemical Features:

  • Functional Groups: Methoxy, carbonyl, thiophene rings, and amide linkages.

  • Potential Applications: Oxalamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Hypothetical Synthesis Pathway

The synthesis of this compound may involve:

  • Preparation of Thiophene Derivative: Functionalization of thiophene rings with a carbonyl group.

  • Amidation Reaction: Reaction of oxalyl chloride with the appropriate amines (e.g., 5-(thiophene-3-carbonyl)thiophen-2-ylmethylamine and 2-methoxyethylamine).

  • Purification: Techniques like recrystallization or column chromatography.

Reaction Conditions:

  • Solvents: Dichloromethane or tetrahydrofuran.

  • Catalysts: Triethylamine or other bases to neutralize byproducts.

  • Temperature: Low temperatures for controlled reaction kinetics.

Predicted Biological Activity

Based on the structure, this compound may exhibit:

  • Antimicrobial Properties:

    • The thiophene moiety is known for its antibacterial and antifungal activity.

    • Oxalamides often disrupt microbial cell membranes or enzyme systems.

  • Enzyme Inhibition:

    • Potential to act as an inhibitor for enzymes involved in metabolic pathways due to its amide groups.

  • Drug-Like Properties:

    • The presence of electron-donating methoxy groups may enhance solubility and interaction with biological targets.

Analytical Characterization

For confirmation of its structure, the following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR to identify functional groups.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To confirm the presence of amide (C=O, N-H) and methoxy groups.

  • X-Ray Crystallography:

    • For detailed three-dimensional structural analysis.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaNot available
Molecular WeightApproximation based on structure
SolubilityLikely soluble in polar solvents
Melting PointPredicted based on analogs
Biological ActivityAntimicrobial, enzyme inhibition

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